molecular formula C11H13N5O3S B2442482 1-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(thiophen-2-yl)urea CAS No. 2034425-70-0

1-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(thiophen-2-yl)urea

Cat. No.: B2442482
CAS No.: 2034425-70-0
M. Wt: 295.32
InChI Key: HMCJHULNGSYVHX-UHFFFAOYSA-N
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Description

1-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(thiophen-2-yl)urea is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(thiophen-2-yl)urea typically involves the reaction of 4,6-dimethoxy-1,3,5-triazine with thiophene-2-yl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the presence of a base like triethylamine to facilitate the formation of the urea linkage.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazine ring can be reduced under specific conditions to yield different derivatives.

    Substitution: The methoxy groups on the triazine ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydride or potassium carbonate, and are typically carried out in polar aprotic solvents like dimethylformamide.

Major Products Formed

    Oxidation: Sulfoxides or sulfones of the thiophene ring.

    Reduction: Reduced triazine derivatives.

    Substitution: Various substituted triazine derivatives depending on the nucleophile used.

Scientific Research Applications

1-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(thiophen-2-yl)urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(thiophen-2-yl)urea involves its interaction with specific molecular targets. The triazine ring can interact with nucleophilic sites in biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,3,5-Triazine derivatives: Compounds with similar triazine rings but different substituents.

    Thiophene derivatives: Compounds with thiophene rings but different functional groups.

Uniqueness

1-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(thiophen-2-yl)urea is unique due to the combination of the triazine and thiophene rings, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for research and development.

Properties

IUPAC Name

1-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3-thiophen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5O3S/c1-18-10-13-7(14-11(16-10)19-2)6-12-9(17)15-8-4-3-5-20-8/h3-5H,6H2,1-2H3,(H2,12,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMCJHULNGSYVHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)CNC(=O)NC2=CC=CS2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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